Ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate

Description

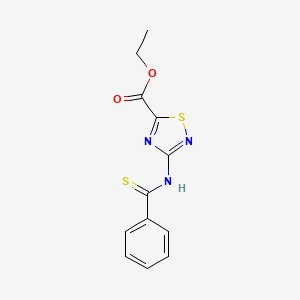

Ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate (CAS: 1989671-63-7) is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 3 with a benzenethioamido group and at position 5 with an ethyl carboxylate moiety. Its molecular formula is C₁₂H₁₁N₃O₂S₂, with a molecular weight of 293.37 g/mol . The compound is produced by American Elements in high-purity grades (up to 99.999%) and serves as a building block in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(benzenecarbonothioylamino)-1,2,4-thiadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S2/c1-2-17-11(16)10-14-12(15-19-10)13-9(18)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONQSXUXFGBLPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NS1)NC(=S)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate typically involves the reaction of ethyl chloroformate with benzenethioamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process requires precise temperature control and the use of a suitable solvent, such as dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and advanced purification techniques to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids and sulfonic acids.

Reduction: Production of amines and alcohols.

Substitution: Generation of various substituted thiadiazoles.

Scientific Research Applications

Chemistry: In chemistry, Ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in the development of new drugs for treating diseases such as cancer and infectious diseases.

Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which Ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3-Methyl-1,2,4-Thiadiazole-5-Carboxylate

- Molecular Formula : C₆H₈N₂O₂S

- Molecular Weight : 172.21 g/mol

- Key Differences: Substituent at position 3: A methyl group replaces the benzenethioamido moiety. Physical Properties: Density = 1.265 g/cm³, boiling point = 268.4°C, and solubility = 1.7 g/L in water at 25°C . Synthesis: Produced via cycloaddition reactions using ethyl cyanoformate and oxathiazolone under microwave-assisted heating . Applications: Intermediate in organic synthesis; hazardous due to skin/eye irritation (H315-H319-H335) . Advantages Over Benzenethioamido Derivative: Simpler synthesis, lower molecular weight, and higher solubility in polar solvents.

Ethyl 3-Phenyl-1,2,4-Thiadiazole-5-Carboxylate

- Molecular Formula : C₁₁H₁₀N₂O₂S

- Molecular Weight : 234.27 g/mol

- Key Differences :

Ethyl 3-(Chloromethyl)-1,2,4-Thiadiazole-5-Carboxylate

- Molecular Formula : C₆H₇ClN₂O₂S

- Molecular Weight : 192.62 g/mol

- Key Differences :

Ethyl 1,2,4-Thiadiazole-5-Carboxylate

- Molecular Formula : C₅H₆N₂O₂S

- Molecular Weight : 158.18 g/mol (estimated)

- Key Differences: No substituent at position 3, simplifying the structure. Synthesis: Prepared via cyclocondensation of thiosemicarbazides with ethyl carbethoxyformimidate . Advantages Over Benzenethioamido Derivative: Lower steric hindrance and cost-effective production.

Comparative Data Table

| Property | Ethyl 3-Benzenethioamido Derivative | Ethyl 3-Methyl Derivative | Ethyl 3-Phenyl Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | 293.37 | 172.21 | 234.27 |

| Substituent at Position 3 | Benzenethioamido | Methyl | Phenyl |

| Density (g/cm³) | Not reported | 1.265 | Not reported |

| Solubility | Likely low (hydrophobic substituent) | 1.7 g/L (water) | Not reported |

| Hazard Profile | Data unavailable | H315-H319-H335 | Not reported |

| Applications | Pharmaceuticals, agrochemicals | Organic synthesis | Medicinal chemistry |

Commercial Availability and Suppliers

Biological Activity

Ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate is a compound belonging to the class of thiadiazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C_{12}H_{12}N_{2}O_{2}S_{2}

- Molecular Weight : 284.36 g/mol

This compound features a thiadiazole ring, which is known for its role in various biological activities.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. This compound has demonstrated significant activity against a range of bacterial and fungal strains. Research indicates that compounds with thiadiazole moieties exhibit enhanced antimicrobial efficacy due to their ability to disrupt microbial cell membranes and interfere with metabolic processes.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Thiadiazole derivatives have shown promising results against several cancer cell lines. For instance, in vitro studies indicate that this compound exhibits cytotoxic effects against human breast carcinoma (MCF-7) and lung carcinoma (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.6 |

| A549 | 22.4 |

The mechanism of action appears to involve apoptosis induction through the activation of caspases and the disruption of mitochondrial membrane potential.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Induction of Apoptosis : Studies have shown that this compound can activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Cell Cycle Arrest : this compound has been reported to induce cell cycle arrest at the G2/M phase in certain cancer cell lines.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiadiazole derivatives, including this compound. The results showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study 2: Anticancer Potential

In a preclinical study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The study further demonstrated that the compound induced apoptosis through caspase activation.

Q & A

What are the optimal synthetic routes for Ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate, and how do reaction conditions impact yield?

Methodological Answer:

The compound can be synthesized via cycloaddition reactions. For example, microwave-assisted methods using oxathiazolone and ethyl cyanoformate (ECF) in p-xylene at 160°C for 10 minutes yield moderate-to-good efficiency (50–70% yields) due to accelerated reaction kinetics and reduced side-product formation. Traditional reflux methods (e.g., ethanol, 4–6 hours) are less efficient but suitable for large-scale synthesis . Optimization should focus on solvent polarity, temperature, and catalyst selection to balance yield and scalability.

How can spectroscopic data (NMR, IR) resolve structural ambiguities in this compound?

Methodological Answer:

Key spectral features include:

- ¹H NMR : A triplet at δ 1.41 ppm (CH₃ of ethyl ester) and a quartet at δ 4.43 ppm (CH₂ of ester), with aromatic protons appearing as multiplets (δ 6.72–7.41 ppm) .

- IR : Strong absorption at ~1745 cm⁻¹ (ester C=O) and ~1630 cm⁻¹ (thiadiazole C=N). Discrepancies in peak splitting (e.g., aromatic protons) may indicate regiochemical variations or impurities, necessitating 2D NMR (COSY, HSQC) for confirmation .

What computational methods are suitable for predicting the compound’s bioactivity?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) can predict binding affinities to biological targets (e.g., enzymes, receptors). For example, docking studies of thiadiazole derivatives with triazole moieties revealed strong interactions with kinase ATP-binding sites (binding energy < −8 kcal/mol) . MD simulations (>100 ns) further validate stability in protein-ligand complexes.

How do solubility and crystallinity affect formulation for biological testing?

Methodological Answer:

The compound’s low solubility (~1.7 g/L in water at 25°C) necessitates co-solvents (e.g., DMSO:water mixtures) or prodrug strategies. Crystallinity, confirmed via single-crystal X-ray diffraction (SHELX refinement), impacts bioavailability; amorphous forms may enhance dissolution rates . Differential scanning calorimetry (DSC) and powder XRD are critical for polymorph screening.

How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

SAR studies should focus on:

- Core Modifications : Replacing the thiadiazole ring with triazole (see []) or altering substituents (e.g., electron-withdrawing groups at the benzene ring).

- Bioisosteric Replacement : Substituting the ethyl ester with amides or carboxylic acids to modulate lipophilicity (logP).

- In Silico Screening : Use QSAR models to prioritize analogs for synthesis. For example, methyl substitution at position 3 increases metabolic stability .

What experimental controls are critical in assessing the compound’s antimicrobial activity?

Methodological Answer:

- Positive Controls : Use standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) at clinically relevant concentrations.

- Solvent Controls : Include DMSO or ethanol at the same concentration used in test samples to exclude solvent toxicity.

- Cytotoxicity Assays : Perform parallel MTT assays on mammalian cells (e.g., HEK-293) to ensure selectivity (IC₅₀ > 100 μM for non-target cells) .

How can conflicting crystallographic data be reconciled during structural refinement?

Methodological Answer:

Discrepancies in SHELXL-refined structures (e.g., R-factor > 0.05) may arise from twinning or disordered solvent. Mitigation strategies include:

- High-Resolution Data : Collect data at synchrotron sources (λ < 1 Å) to improve resolution (<0.8 Å).

- Twinning Analysis : Use PLATON to detect twinning and apply twin-law corrections.

- Disorder Modeling : Refine alternate conformers with occupancy constraints .

What green chemistry approaches are applicable to its synthesis?

Methodological Answer:

- Solvent-Free Synthesis : Mechanochemical grinding (e.g., mortar-pestle or ball milling) reduces waste and energy use.

- Catalysis : Immobilized enzymes or recyclable catalysts (e.g., Fe₃O₄ nanoparticles) improve atom economy.

- Microwave Assistance : Reduces reaction time by 80% compared to conventional heating .

How can metabolic stability be evaluated in preclinical studies?

Methodological Answer:

- Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and monitor depletion via LC-MS. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎).

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.

- Metabolite ID : Use HRMS/MS to identify phase I/II metabolites .

What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation (PEL < 1 mg/m³).

- Spill Management : Neutralize with 5% sodium bicarbonate and adsorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.